1-Phenyl-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPXPGSELZFFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046765 | |
| Record name | 1-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-52-9 | |
| Record name | 1H-Tetrazole, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-TETRAZOLE, 1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1 Phenyl 1h Tetrazole and Its Derivatives
[3+2] Cycloaddition Reactions in 1-Phenyl-1H-tetrazole Synthesis
The [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry, stands as a primary and highly efficient method for the synthesis of the this compound core structure. This reaction involves the joining of a three-atom component (an azide) with a two-atom component (a nitrile) to form the five-membered tetrazole ring. The versatility and high atom economy of this approach have made it a favored strategy in medicinal and materials chemistry for accessing a wide array of tetrazole derivatives.
Mechanistic Aspects of Azide-Nitrile Cycloadditions
The formation of the tetrazole ring via the reaction of an azide with a nitrile is mechanistically classified as a concerted [3+2] cycloaddition. This classification implies that the new chemical bonds are formed in a single, continuous step through a cyclic transition state. This process is governed by the principles of orbital symmetry, where the highest occupied molecular orbital (HOMO) of one reactant interacts with the lowest unoccupied molecular orbital (LUMO) of the other.
In the synthesis of this compound, phenyl azide serves as the 1,3-dipole. The electronic nature of the substituents on both the azide and the nitrile significantly influences the reaction rate and regioselectivity. The presence of electron-withdrawing groups on the nitrile component can accelerate the reaction by lowering the energy of its LUMO, thereby facilitating a more favorable interaction with the HOMO of the phenyl azide. Conversely, electron-donating groups on the phenyl azide can increase its HOMO energy, also leading to an enhanced reaction rate.
Development of Catalyst Systems for Enhanced Synthesis
To overcome the often harsh conditions, such as high temperatures and long reaction times, required for uncatalyzed azide-nitrile cycloadditions, significant research efforts have been directed towards the development of efficient catalyst systems. These catalysts function by activating either the azide or the nitrile, thereby lowering the activation energy barrier of the reaction and allowing it to proceed under milder conditions with improved yields and selectivity.
Homogeneous catalysts, which are soluble in the reaction medium, have been extensively investigated for the synthesis of tetrazoles. Lewis acids, such as zinc and copper salts, have proven to be effective in activating the nitrile group towards nucleophilic attack by the azide. For instance, the use of zinc chloride has been shown to promote the synthesis of 5-substituted-1H-tetrazoles. While these catalysts offer good activity, their separation from the product mixture can be challenging, which has prompted the exploration of more easily recoverable catalytic systems.
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation, reusability, and improved sustainability of the synthetic process. The development of nanocatalysts has been particularly impactful in this area, owing to their high surface-area-to-volume ratio and unique electronic properties that can lead to enhanced catalytic activity.
A variety of metal-based nanocatalysts have been successfully employed for the synthesis of this compound and its derivatives. For example, a magnetic nanocatalyst composed of copper ferrite nanoparticles has been shown to be a highly efficient and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles. The magnetic nature of the catalyst allows for its simple recovery from the reaction mixture using an external magnet. Another notable example is the use of a copper-based metal-organic framework (MOF) as a heterogeneous catalyst, which demonstrated excellent yields and could be reused for several cycles without a significant loss of activity.
Table 1: Examples of Metal-based Nanocatalyst Systems in Tetrazole Synthesis
| Catalyst | Substrates | Product | Key Features |
| Copper Ferrite Nanoparticles | Aryl nitriles, Sodium azide | 5-Aryl-1H-tetrazoles | Magnetically separable, Reusable |
| Copper-based MOF | Various nitriles, Sodium azide | 5-Substituted 1H-tetrazoles | High efficiency, Reusable |
In a move towards greener and more sustainable chemistry, researchers have explored the use of biomaterials as supports for catalytic systems. These supports are typically derived from renewable resources, are biodegradable, and can enhance the stability and reusability of the catalyst. A prime example is the use of chitosan, a biopolymer derived from chitin, as a support for copper iodide nanoparticles. This chitosan-supported catalyst has been effectively used in the three-component synthesis of 1,5-disubstituted-1H-tetrazoles. The catalyst demonstrated high efficiency and could be easily recovered and reused.
Another innovative approach involves the use of tragacanth gum, a natural polysaccharide, to support a copper complex on magnetic nanoparticles. This bio-nanocomposite catalyst was successfully applied to the synthesis of 5-substituted 1H-tetrazoles, showcasing excellent catalytic activity and the ability to be recycled multiple times.
Table 2: Examples of Biomaterial-Supported Catalysts in Tetrazole Synthesis
| Catalyst | Support Material | Substrates | Product | Key Features |
| Copper Iodide Nanoparticles | Chitosan | Aryl nitriles, Sodium azide, Aryl halides | 1,5-Disubstituted-1H-tetrazoles | Biodegradable, Reusable |
| Copper Complex on Magnetic Nanoparticles | Tragacanth Gum | Various nitriles, Sodium azide | 5-Substituted 1H-tetrazoles | Bio-based, Magnetically separable, Reusable |
Heterogeneous Catalysis and Nanocatalyst Applications
Ionic Liquid-Mediated Catalysis
Ionic liquids (ILs) have emerged as green and versatile catalysts and reaction media in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to conventional volatile organic solvents. In the context of tetrazole synthesis, ionic liquids have been employed to facilitate the [3+2] cycloaddition reaction between nitriles and azides.
One notable example involves the use of chitosan-supported magnetic ionic liquid nanoparticles (CSMIL) as a heterogeneous catalyst for the synthesis of 1- and 5-substituted 1H-tetrazoles. rsc.org This method offers high yields at low temperatures and benefits from the magnetic nature of the catalyst, which allows for easy separation and recycling. rsc.org The catalyst is prepared from chitosan, an abundant biopolymer, and methyl imidazole, which forms the backbone of the ionic liquid. rsc.org
Another approach utilizes 1-butyl-3-methylimidazolium azide, [bmim]N3, as a greener and safer source of the azide ion in a one-pot, three-component reaction with aldehydes and hydroxylamine to produce 5-substituted 1H-tetrazoles. organic-chemistry.orgresearchgate.net This method avoids the use of potentially toxic and explosive hydrazoic acid or sodium azide directly. organic-chemistry.org The reaction is often catalyzed by a metal salt, such as copper acetate, and proceeds through the in situ formation of an aldoxime intermediate. organic-chemistry.org
| Ionic Liquid/Catalyst System | Reactants | Product | Key Advantages |
| Chitosan supported magnetic ionic liquid nanoparticles (CSMIL) | Nitriles, Amines, Sodium Azide | 1- and 5-substituted 1H-tetrazoles | High yields at low temperature, Catalyst is recyclable and environmentally friendly. rsc.org |
| 1-butyl-3-methylimidazolium azide ([bmim]N3) with Cu(OAc)2 | Aldehydes, Hydroxylamine | 5-substituted 1H-tetrazoles | Safer azide source, One-pot synthesis, Good to excellent yields. organic-chemistry.orgresearchgate.net |
Magnetic Carbon Nanotube Catalysis
Magnetic carbon nanotubes (MCNTs) represent a novel class of catalyst supports, combining the high surface area and chemical stability of carbon nanotubes with the magnetic separability of nanoparticles. This combination allows for the development of highly efficient and recyclable catalytic systems.
A pioneering study introduced a magnetic carbon nanotube composite, AlFe₂O₄–MWCNT–TEA–Ni(II), as a highly efficient catalyst for the multicomponent synthesis of 5-substituted-1H-tetrazoles. rsc.orgrsc.orgnih.gov This catalyst was successfully employed in the synthesis of 5-phenyl-1H-tetrazole from benzaldehyde, hydroxylamine hydrochloride, and sodium azide in DMF at 50 °C. nih.gov The catalyst's components work in synergy: AlFe₂O₄ provides magnetic stability, multi-walled carbon nanotubes (MWCNTs) offer a large surface area, triethanolamine (TEA) stabilizes the nickel(II) ions, and Ni(II) acts as the catalytic center. rsc.org
The reaction parameters for the synthesis of 5-phenyl-1H-tetrazole were optimized, demonstrating the catalyst's high activity and efficiency. rsc.org
| Catalyst Amount (mg) | Temperature (°C) | Time (min) | Yield (%) |
| 5 | 50 | 10 | 98 |
| 5 | 70 | 10 | 98 |
| 5 | 90 | 10 | 98 |
| 3 | 50 | 10 | 92 |
| 7 | 50 | 10 | 98 |
A significant advantage of this catalytic system is its reusability. The AlFe₂O₄–MWCNT–TEA–Ni(II) catalyst was recovered using an external magnet and reused for seven consecutive runs in the synthesis of 5-phenyl-1H-tetrazole with only a slight decrease in its catalytic activity, showcasing its excellent stability and potential for industrial applications. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. lew.ro The application of microwave irradiation to the synthesis of tetrazoles has proven to be highly effective, particularly for the conversion of otherwise unreactive nitriles. thieme-connect.com
The synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide can be significantly accelerated under microwave heating in a solvent such as dimethylformamide (DMF). thieme-connect.com For instance, the reaction of 3-phenylpropionitrile with sodium azide under conventional heating at 150 °C for 24 hours yields 5-phenethyl-1H-tetrazole in 69%. In contrast, under microwave irradiation at the same temperature, the reaction time is reduced to just 2 hours, affording the same yield. thieme-connect.com
A comparative study on the synthesis of tetrazole-containing chalcones and aurones highlighted the benefits of microwave irradiation over conventional methods. shd-pub.org.rs The microwave-assisted approach consistently resulted in shorter reaction times and, in some cases, higher yields. shd-pub.org.rs
| Method | Reaction Time | Yield |
| Conventional Heating | Hours to Days | Moderate to High |
| Microwave Irradiation | Minutes to Hours | High to Excellent |
The efficiency of microwave-assisted synthesis makes it a valuable methodology for the rapid generation of libraries of tetrazole derivatives for screening purposes in drug discovery. lew.roshd-pub.org.rs
Multicomponent Reaction Strategies in Tetrazole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a convergent manner. nih.gov The synthesis of tetrazoles has greatly benefited from the development of novel MCR strategies.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR. A variation of this, the Ugi-azide reaction, allows for the synthesis of 1,5-disubstituted tetrazoles by replacing the carboxylic acid component with hydrazoic acid or a surrogate like trimethylsilyl azide (TMSN₃). nih.gov This reaction involves an amine, a carbonyl compound, an isocyanide, and an azide source.
Another important MCR is the Passerini three-component reaction, which can also be adapted for tetrazole synthesis. nih.gov Furthermore, a one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source ([bmim]N₃) provides an efficient route to 5-substituted 1H-tetrazoles. organic-chemistry.orgresearchgate.net This reaction proceeds through an aldoxime intermediate and is often catalyzed by a copper salt. organic-chemistry.org The use of an ionic liquid as the azide source enhances the safety and environmental profile of the synthesis. organic-chemistry.org
| Multicomponent Reaction | Components | Product |
| Ugi-Azide Reaction | Amine, Carbonyl Compound, Isocyanide, Azide Source | 1,5-Disubstituted Tetrazoles |
| Passerini-Type Reaction | Isocyanide, Carbonyl Compound, Azide Source | Tetrazole Derivatives |
| One-Pot Three-Component Reaction | Aldehyde, Hydroxylamine, [bmim]N₃ | 5-Substituted 1H-Tetrazoles |
These MCR strategies offer a powerful and versatile platform for the synthesis of diverse libraries of tetrazole derivatives, which is particularly valuable in the field of medicinal chemistry. nih.gov
Derivatization of this compound: Specific Alkylation and Cyclization Reactions
The functionalization of the this compound scaffold through alkylation and cyclization reactions is a key strategy for modulating its physicochemical and biological properties. These reactions can be targeted at different positions of the tetrazole ring or its substituents.
This compound-5-thiol is a versatile intermediate that can be readily synthesized by the reaction of phenylisothiocyanate with sodium azide in an aqueous medium. researchgate.net This thiol derivative serves as a precursor for a wide range of further functionalization through alkylation of the sulfur atom.
The alkylation of this compound-5-thiol with various alkylating agents, such as chloroacetone, phenacyl bromide, and chloromethyl acetate, proceeds with high yields. researchgate.net These reactions introduce diverse functional groups at the 5-position, enabling the synthesis of a library of derivatives. researchgate.net
| Alkylating Agent | Product | Yield (%) |
| Chloroacetone | 1-(1-phenyl-1H-tetrazol-5-yl)propan-2-one | 92 |
| Phenacyl bromide | 2-(1-phenyl-1H-tetrazol-5-yl)-1-phenylethan-1-one | 95 |
| Chloromethyl acetate | (1-phenyl-1H-tetrazol-5-yl)methyl acetate | 90 |
The resulting derivatives can undergo further transformations. For instance, the ethyl acetate derivative can be reacted with hydrazine to form a hydrazide, which can then be condensed with various aromatic aldehydes or cyclized with reagents like acetylacetone to generate more complex heterocyclic systems. researchgate.net These derivatization strategies highlight the utility of this compound-5-thiol as a key building block in the synthesis of novel chemical entities. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For 1-Phenyl-1H-tetrazole, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of both the phenyl and tetrazole rings. Key vibrational frequencies observed in a potassium bromide (KBr) matrix are detailed in research findings.
The spectrum is characterized by a band at 3126 cm⁻¹, which is indicative of the C-H stretching vibrations of the sp² hybridized carbons within the aromatic phenyl ring. rsc.org The tetrazole ring itself, along with the phenyl ring's carbon-carbon bonds, gives rise to distinct stretching vibrations. A notable band appears at 1694 cm⁻¹, attributed to the C=N stretching mode within the tetrazole ring. rsc.org Furthermore, the C=C stretching vibrations of the phenyl group are observed at 1597 cm⁻¹ and 1498 cm⁻¹. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound provides clear signals corresponding to the protons of the phenyl group and the single proton on the tetrazole ring. In a deuterated chloroform (CDCl₃) solvent, the five aromatic protons of the phenyl group appear as a complex multiplet in the range of δ 7.07–7.34 ppm. rsc.org The distinct downfield chemical shift of these protons is due to the deshielding effect of the aromatic ring current.
A key diagnostic signal is a sharp singlet observed further downfield at δ 8.20 ppm, which is assigned to the single proton attached to the C5 carbon of the tetrazole ring. rsc.org The significant downfield shift of this proton is a result of the electron-withdrawing nature of the nitrogen-rich heterocyclic ring system.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Based on this data, the carbons of the unsubstituted phenyl ring in this compound are expected to resonate in the typical aromatic region of δ 120–135 ppm. The C5 carbon of the tetrazole ring is anticipated to be the most downfield signal, likely appearing above δ 140 ppm due to its position within the electron-poor heterocyclic system.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Investigations
Phosphorus-31 (³¹P) NMR spectroscopy is a technique used specifically for the analysis of compounds containing phosphorus. As the molecular structure of this compound (C₇H₆N₄) does not include a phosphorus atom, this technique is not applicable for its direct characterization.
However, ³¹P-NMR is a critical tool for the structural elucidation of organophosphorus derivatives of tetrazoles. This technique is highly sensitive to the oxidation state, coordination number, and chemical environment of the phosphorus nucleus, providing a wide chemical shift range that allows for clear differentiation between various phosphorus-containing functional groups. Should this compound be functionalized to include a phosphorus-containing moiety, ³¹P-NMR would be essential for confirming the successful synthesis and characterizing the new derivative.
Electronic Spectroscopy
Electronic spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, investigates the electronic transitions within a molecule. The absorption of UV-Vis radiation by this compound is primarily governed by the chromophores present, namely the phenyl group and the tetrazole ring. The spectrum is expected to be dominated by the π → π* transitions of the aromatic phenyl ring.
Generally, benzene (B151609) and its simple derivatives exhibit two main absorption bands: a strong E-band (Excitation) below 220 nm and a weaker, often structured B-band (Benzenoid) between 230 and 270 nm. The attachment of the tetrazole ring to the phenyl group acts as a substitution that can cause a bathochromic (red) shift in these absorptions. Studies on structurally similar compounds, such as 1-phenyl-4-allyl-tetrazol-5-one, show an absorption maximum around 250 nm, which is consistent with a shifted B-band of the phenyl ring. The electronic structure and resulting absorption spectra can be influenced by solvent polarity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra provide information about the conjugated systems. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The phenyl and tetrazole rings constitute the chromophore system in this molecule. While a specific, detailed UV-Vis spectrum for this compound is not widely published in readily accessible literature, studies on related substituted phenyltetrazole compounds show characteristic absorptions. For instance, investigations into various tetrazole derivatives often reveal absorption bands in the UV region, which are influenced by the solvent and the nature of substituents on the phenyl ring.
Mass Spectrometric Fragmentation Analysis
Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 146, corresponding to its molecular weight. nist.govnist.gov
The fragmentation of this compound is characterized by several key pathways. A primary and highly characteristic fragmentation step for tetrazoles is the elimination of a molecule of nitrogen (N₂), which has a mass of 28 amu. lifesciencesite.com This loss from the molecular ion results in a significant fragment ion at m/z 118. nih.gov Subsequent fragmentation of the m/z 118 ion can occur, leading to other smaller fragments. The fragmentation pathways for tetrazoles are highly dependent on the substituents. nih.gov In some cases, the loss of the entire tetrazole ring or fragmentation of the phenyl group can also be observed. Another potential fragmentation pathway involves the loss of HN₃, which is also characteristic of the tetrazole group. lifesciencesite.com
Table 1: Key Mass Spectrometric Fragments of this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 146 | [C₇H₆N₄]⁺ | Molecular Ion ([M]⁺) |
| 118 | [C₇H₆N₂]⁺ | Resulting from the loss of N₂ from the molecular ion nih.gov |
| 91 | [C₆H₅N]⁺ | Phenylnitrene cation, potentially formed after N₂ loss |
Note: This table is generated based on typical fragmentation patterns of phenyltetrazoles.
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Structure Determination
The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC). nih.gov
Table 2: Representative Single Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| CCDC Number | 130921 nih.gov |
| Empirical Formula | C₇H₆N₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.33 Å, b = 5.60 Å, c = 12.31 Å |
| α = 90°, β = 105.80°, γ = 90° | |
| Volume | 686 ų |
Note: The specific unit cell dimensions can vary slightly between different crystallographic studies. The data presented is a representative example.
Powder X-ray Diffraction Analysis
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample, identify its phase, and assess its purity. A PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), which serve as a fingerprint for the crystalline material. While detailed PXRD patterns for this compound are not as commonly reported as single-crystal data, the technique is crucial for confirming that a synthesized bulk powder consists of the correct crystalline phase as determined by single-crystal analysis. It is also used to study phase transitions under different conditions, such as temperature or pressure. researchgate.net
Thermal Decomposition Studies
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound. For nitrogen-rich compounds like tetrazoles, TGA is particularly important for understanding their decomposition behavior.
A study involving the thermal analysis of this compound showed that the compound undergoes thermal decomposition. researchgate.net The decomposition of the tetrazole ring is an exothermic process that typically occurs at elevated temperatures, often with the release of nitrogen gas (N₂). researchgate.net The TGA curve for this compound would show a significant mass loss in the temperature range where the tetrazole ring breaks down. Research indicates that for a series of phenyl tetrazoles, this decomposition occurs exothermically at temperatures between 190–240 °C. researchgate.net
Table 3: Thermal Decomposition Data for this compound
| Analysis Technique | Observation | Temperature Range (°C) |
|---|---|---|
| TGA/DTA | Exothermic decomposition researchgate.net | 190 - 240 researchgate.net |
Note: The exact decomposition temperature can be influenced by the heating rate and atmospheric conditions during the TGA experiment.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis is a thermoanalytic technique used to detect physical and chemical changes in a substance as it is heated or cooled. By comparing the temperature of the sample to an inert reference, transformations such as melting, crystallization, and decomposition can be identified.
In the thermal analysis of this compound, DTA reveals the temperature at which the compound undergoes thermal decomposition. Research has shown that the decomposition of the tetrazole ring is an exothermic process. researchgate.net For this compound, a distinct exothermic peak is observed at 218 °C, indicating the onset of its thermal decomposition. researchgate.net This thermal event is part of a broader decomposition temperature range of 190–240 °C observed for a series of related phenyl tetrazole compounds. researchgate.net The analysis suggests that this decomposition primarily involves the release of nitrogen gas (N₂) and the formation of an isonitrile. researchgate.net
Table 1: DTA Peak Temperature for this compound
| Compound Name | DTA Peak Temperature (°C) | Process Type |
|---|
Differential Scanning Calorimetry (DSC) for Energetic Investigations
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the amount of heat required to increase the temperature of a sample compared to a reference. It is widely used in energetic materials research to quantify the energy released or absorbed during thermal transitions, providing critical data on the energetic properties of a compound.
DSC studies on this compound have been conducted to measure the heat of its exothermic decomposition. researchgate.net This analysis provides quantitative data on the energy released when the tetrazole ring breaks down. While the decomposition is known to be exothermic, theoretical calculations of the enthalpy of formation for this compound have shown significant variation when compared with experimental data derived from DSC. researchgate.net This discrepancy highlights the complexity of the decomposition mechanism and the value of empirical DSC measurements for accurately characterizing the energetic potential of such compounds. The rapid, exothermic decomposition of tetrazole derivatives is a key characteristic, making them of interest in the field of energetic materials.
Table 2: DSC Findings for this compound
| Compound Name | Analytical Technique | Key Finding |
|---|
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy is a technique that produces high-resolution images of a sample's surface topography by scanning it with a focused beam of electrons. The interactions between the electrons and the atoms in the sample generate various signals that contain information about the surface's composition and topography. It is a standard method for characterizing the morphology, crystal structure, and texture of solid materials.
While SEM is a crucial tool for morphological characterization, specific research studies detailing the surface morphology and topography of pure, crystalline this compound are not widely available in the reviewed scientific literature. SEM analyses have been performed extensively on derivatives, such as this compound-5-thiol, particularly to observe their effects on metal surfaces for applications like corrosion inhibition. However, these studies focus on the morphology of the protective film formed on the substrate rather than the intrinsic morphology of the tetrazole compound itself. Similarly, SEM has been used to characterize various nanocatalysts employed in the synthesis of this compound, but these images depict the catalyst's structure, not the final product. Therefore, a detailed account of the surface morphology of this compound, based on direct SEM imaging, cannot be provided from the available research findings.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational investigation of tetrazole derivatives. Specifically, the B3LYP hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, has been successfully used in conjunction with various basis sets like 6-31G* and cc-pVDZ to model 1-Phenyl-1H-tetrazole. core.ac.uk These calculations are instrumental in optimizing molecular geometries, predicting vibrational spectra, and exploring the electronic properties and reaction pathways of the compound.
Theoretical calculations using DFT at the B3LYP/6-31G* level have been employed to determine the most stable conformation of this compound. The results from these geometry optimizations predict that the molecule adopts a non-planar structure in its minimum energy state. researchgate.net This non-planarity is characterized by a significant twist between the phenyl and tetrazole rings.
The key finding from conformational analysis is the dihedral angle between the two rings. While crystal structures can be influenced by intermolecular forces in the solid state, gas-phase calculations provide insight into the inherent conformational preference of an isolated molecule. core.ac.uk For this compound, this angle is calculated to be approximately 29 degrees. researchgate.net This calculated geometry shows good agreement with experimental X-ray crystallography data, validating the accuracy of the computational model. core.ac.uk Studies on similarly substituted phenyl-tetrazoles, such as 5-methoxy-1-phenyl-1H-tetrazole, also support a non-planar conformation with a dihedral angle of about 30 degrees, reinforcing this structural motif. researchgate.net
| Geometric Parameter | Computational Finding | Significance |
|---|---|---|
| Overall Structure | Non-planar | The molecule is not flat; the two rings are twisted relative to each other. |
| Phenyl-Tetrazole Dihedral Angle | ~29° (DFT/B3LYP/6-31G*) | Quantifies the degree of twist between the phenyl and tetrazole ring planes. |
| Ring Planarity | The individual phenyl and tetrazole rings are each virtually planar. | Indicates the aromatic character is maintained within each ring system. |
| Comparison with Experiment | Calculated bond lengths and angles are in good agreement with X-ray data. | Validates the computational method's ability to accurately model the molecular structure. |
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. For this compound, a key feature of the PES is the rotational barrier associated with the C-N bond connecting the phenyl and tetrazole rings. Computational chemists explore this by performing a "relaxed PES scan," where the dihedral angle between the rings is systematically varied, and at each step, the rest of the molecular geometry is optimized to its lowest energy.
This analysis reveals the energy minima, corresponding to stable conformers, and the transition states, which are the energy maxima connecting these minima. For this compound, the PES is expected to show a global minimum at a dihedral angle of approximately 29-30 degrees, confirming the non-planar structure. The energy required to rotate the phenyl ring through a planar or perpendicular orientation represents the rotational barrier. In related molecules, these barriers have been found to be relatively low, suggesting that the molecule may exhibit conformational flexibility at room temperature.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to donate or accept electrons.
HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy orbital containing electrons. It represents the molecule's capacity to act as an electron donor (nucleophile). researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It signifies the molecule's ability to act as an electron acceptor (electrophile). researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, DFT calculations are used to determine the energies of these orbitals. The analysis reveals how the electron density is distributed, with the HOMO often localized on the more electron-rich parts of the molecule and the LUMO on the electron-poorer regions. This information is vital for predicting how the molecule will interact with other reagents in chemical reactions.
| Orbital/Concept | Description | Significance for this compound |
|---|---|---|
| HOMO | Highest energy molecular orbital occupied by electrons. | Indicates regions of the molecule most likely to donate electrons; relates to its nucleophilicity. |
| LUMO | Lowest energy molecular orbital that is unoccupied. | Indicates regions of the molecule most likely to accept electrons; relates to its electrophilicity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |
Theoretical vibrational analysis is a powerful application of DFT. By calculating the harmonic vibrational frequencies after a geometry optimization, a theoretical infrared (IR) spectrum can be generated. These calculations predict the frequencies and intensities of the fundamental vibrational modes of the molecule.
For this compound, the vibrational frequencies have been calculated at the DFT(B3LYP)/6-31G* level of theory. core.ac.uk It is a common practice to apply a scaling factor (e.g., 0.975) to the calculated harmonic frequencies to correct for anharmonicity and limitations of the theoretical model, which improves the agreement with experimental data. core.ac.uk The theoretically calculated IR spectrum for this compound fits well with the experimentally observed spectrum, allowing for a detailed and reliable assignment of the absorption bands to specific molecular motions, such as C-H stretches, ring breathing modes, and out-of-plane bends. researchgate.net
Computational chemistry is essential for mapping out the reaction mechanisms and determining the energetic barriers (activation energies) for chemical transformations. For this compound, a reaction of significant interest is its thermal decomposition. Experimental studies show that upon heating, the tetrazole ring decomposes exothermically.
Theoretical calculations can model this process by locating the transition state (TS) on the potential energy surface that connects the reactant (this compound) to its decomposition products. The primary decomposition pathway involves the cleavage of the tetrazole ring, leading to the extrusion of a stable molecule of nitrogen (N₂) and the formation of a phenyl-substituted isonitrile. The calculated energy difference between the reactant and the transition state provides the theoretical activation energy, a critical threshold that must be overcome for the reaction to proceed. These computational studies help to validate and provide a molecular-level understanding of experimentally observed decomposition processes.
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the stability of a compound. High-level composite computational methods, such as the Complete Basis Set (CBS) algorithm CBS-4M, have been used to calculate the theoretical gas-phase and solid-state enthalpies of formation for this compound.
Furthermore, the enthalpy of decomposition (ΔHdecomp) can be investigated both computationally and experimentally. The heat released during the exothermic decomposition has been measured using Differential Scanning Calorimetry (DSC). When these experimental values are compared with theoretical calculations, valuable insights can be gained. For this compound, it was noted that there was a significant variation between the experimental heat of decomposition and the value derived from theoretical calculations. This discrepancy suggests that the solid-state decomposition mechanism may be more complex than that of some of its substituted derivatives, for which better agreement between theory and experiment was observed.
| Thermodynamic Property | Computational Method | Key Finding |
|---|---|---|
| Enthalpy of Formation (Solid State) | CBS-4M Algorithm | Provides a theoretical value for the compound's intrinsic stability. |
| Enthalpy of Decomposition | Comparison of DFT/CBS calculations with experimental DSC data. | A significant discrepancy was found, indicating complex decomposition pathways in the solid state. |
Ab Initio Computational Methodologies
Ab initio computational methods, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, are pivotal in characterizing the electronic structure and geometry of this compound and its derivatives. Density Functional Theory (DFT) is a prominent ab initio method used for these purposes.
Research on phenyl-tetrazole derivatives has utilized DFT calculations with various functionals, such as B3LYP, M06-HF, and PBE0, to elucidate molecular properties. uc.pt For instance, geometry optimizations and frequency analyses for this compound and related substituted compounds have been performed at the B3LYP/cc-pVDZ level of theory. Such calculations are essential for confirming that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
In a theoretical study on the photodegradation of a related compound, 1-phenyl-4-allyl-tetrazol-5-one, DFT methods were employed to validate a proposed reaction mechanism. uc.pt The calculations, using B3LYP, M06-HF, and PBE0 functionals, determined the energies of the ground state (S0) and the triplet state (T1), providing insights into the energetic pathway of the reaction. uc.pt The results indicated that the energy of the T1 state minimum was significantly above the ground state, with values varying depending on the functional used. uc.pt
| DFT Functional | Energy (kJ mol-1) |
|---|---|
| B3LYP | 293.4 |
| M06-HF | 402.8 |
| PBE0 | 300.0 |
These ab initio studies are crucial for understanding the fundamental molecular structure and energetic properties that govern the behavior of this compound.
Molecular Dynamics Simulations (MDS)
Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with their environment over time. For this compound and its derivatives, MD simulations are frequently employed to understand their interaction with biological macromolecules, such as proteins.
In studies involving newly synthesized bis-tetrazole acetamides, 100-nanosecond MD simulations were used to complement and validate molecular docking results. dntb.gov.ua These simulations provide a dynamic picture of how the ligand (the tetrazole derivative) binds to the active site of a protein, assessing the stability of the ligand-protein complex. Similarly, MD simulations were performed on other 5-substituted 1H-tetrazole derivatives to investigate their binding tendencies with the active sites of proteins. nih.govnih.gov
The typical protocol for such simulations involves several steps:
System Setup: The ligand-protein complex is placed in a simulation box, typically of orthorhombic shape, and solvated with water molecules.
Neutralization: Counterions are added to neutralize the total charge of the system.
Force Field Application: A force field, such as OPLS3 (Optimized Potentials for Liquid Simulations), is used to describe the atomic interactions within the system.
Simulation Run: The simulation is run for a specified period, allowing the system to evolve and reach equilibrium, after which the stability and interactions of the complex can be analyzed.
These simulations are instrumental in drug discovery and materials science, providing atomic-level insights into the stability of molecular interactions that are not accessible through static modeling alone.
Quantum Chemical Parameter Analysis for Reactivity and Stability
Quantum chemical parameters derived from computational studies are essential for predicting the reactivity and stability of this compound. These descriptors are calculated using methods like DFT and provide a quantitative measure of the molecule's electronic characteristics.
Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. Higher E_HOMO values suggest a greater tendency for electron donation.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons. Lower E_LUMO values indicate a greater propensity for electron acceptance.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and lower kinetic stability.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."
A DFT study on 5-phenyl-1H-tetrazole and its derivatives, performed at the B3LYP/6-31G(d,p) level of theory, calculated these global reactivity descriptors. researchgate.net The findings showed how different substituents on the phenyl ring influence these electronic properties, thereby affecting the molecule's reactivity. For example, the study found that the 5-(4-chlorophenyl)-1H-tetrazole derivative exhibited the lowest E_LUMO and the highest electronegativity, suggesting a high electron acceptor ability. researchgate.net
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -7.143 |
| E_LUMO | -0.909 |
| Energy Gap (ΔE) | 6.234 |
| Electronegativity (χ) | 4.026 |
| Hardness (η) | 3.117 |
Analysis of these parameters is crucial for applications such as designing corrosion inhibitors, where the ability of the molecule to donate or accept electrons to a metal surface is key to its function. researchgate.netacs.org
Theoretical Approaches to Structure-Activity Relationship (SAR) Studies
Theoretical approaches to Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity using computational methods. For this compound derivatives, these studies are vital for designing new molecules with enhanced therapeutic potential.
SAR studies on related compounds, such as 1-benzyl-5-phenyltetrazole (B3050747) derivatives, have been conducted to develop potent antagonists for specific biological targets like the P2X7 receptor. nih.govresearchgate.net These studies systematically modify different parts of the molecule—such as the substituents on the phenyl ring or the group attached to the other nitrogen of the tetrazole ring—and evaluate the resulting change in biological activity. nih.gov
A theoretical SAR study would leverage the quantum chemical parameters discussed in the previous section. The process typically involves:
Generating a series of virtual this compound derivatives with various structural modifications.
Calculating key molecular descriptors (e.g., E_HOMO, E_LUMO, dipole moment, molecular shape descriptors) for each derivative using computational methods.
Correlating these calculated descriptors with experimentally determined biological activity (e.g., receptor binding affinity, enzyme inhibition) using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling.
By identifying which molecular properties are most influential for a desired activity, these theoretical SAR approaches can guide the synthesis of more potent and selective compounds, accelerating the drug discovery process and reducing the need for extensive experimental screening.
Coordination Chemistry and Supramolecular Assemblies
1-Phenyl-1H-tetrazole and its Derivatives as Ligand Systems
This compound-5-thiol (Hptt), a prominent derivative, exists in tautomeric forms, primarily as the thione isomer. This duality, coupled with the presence of multiple potential donor atoms, makes it a versatile building block in the construction of coordination polymers and metal-organic frameworks. The introduction of the phenyl group can enhance the conjugated effect between the benzene (B151609) and tetrazole rings, thereby increasing the stability of the ligand. This phenyl unit also provides opportunities for supramolecular interactions, such as π-π stacking and C-H-π interactions, which can play a crucial role in stabilizing the resulting complexes sjpas.com.
The coordination of this compound derivatives to metal centers can occur through various modes, dictated by the specific derivative, the metal ion, and the reaction conditions. The presence of both nitrogen and sulfur atoms allows for a range of binding behaviors.
The deprotonated form of this compound-5-thiol, the ptt⁻ anion, can coordinate to metal ions through either its sulfur or nitrogen atoms. This coordination can be monodentate, with the ligand binding through the sulfur atom. This has been observed in platinum(II) complexes where the thiol ligand bonds monodentately through the sulfur atom, resulting in a square planar geometry sjpas.comsjpas.com. In other instances, both sulfur and nitrogen atoms can be involved in the coordination, leading to more complex structures.
Beyond simple monodentate coordination, this compound derivatives are known to act as both chelating and bridging ligands. In a binuclear palladium(II) complex, the ptt⁻ anion has been shown to coordinate as a bridging bidentate ligand, utilizing both the thione sulfur atom and a deprotonated nitrogen atom of the tetrazole ring to link two metal centers researchgate.net. This bridging can lead to the formation of dimeric or polymeric structures. For instance, in some cadmium(II) and cobalt(II) complexes, the ptt⁻ ligand facilitates the formation of one-dimensional looped chain structures that contain eight-membered rings composed of two metal centers and atoms from two bridging ligands lookchem.com.
The versatility in coordination modes is a key feature of these ligands. They can act as monodentate ligands through either sulfur or nitrogen, as bidentate chelating ligands, or as bridging ligands connecting multiple metal centers. This flexibility allows for the construction of a diverse range of coordination architectures, from discrete molecules to extended one-, two-, and three-dimensional networks.
A variety of metal complexes involving this compound and its derivatives have been synthesized and structurally characterized, revealing a rich diversity in their coordination geometries and supramolecular arrangements.
Cobalt(II) Complexes: Several cobalt(II) complexes with this compound-5-thiol have been reported. In one example, a dinuclear cobalt(II) complex, {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, was synthesized. Another is a one-dimensional coordination polymer, [Co(ptt)₂]n, which features a looped chain structure lookchem.com.
Cadmium(II) Complexes: The coordination chemistry of this compound-5-thiol with cadmium(II) has also been explored. A dinuclear complex, [Cd₂I₂(2,2′-bipy)₂(ptt)₂], and a one-dimensional polymeric complex, [Cd(ptt)₂]n, which is isostructural with the cobalt analogue, have been synthesized and characterized lookchem.com.
Palladium(II) Complexes: Palladium(II) complexes of this compound-5-thiol have been prepared, including a binuclear complex, [Pd₂(κ²-ptt)₄], where the ptt⁻ ligand acts as a bridging bidentate ligand through the sulfur and a nitrogen atom researchgate.net.
Platinum(II) Complexes: Mixed ligand complexes of platinum(II) containing this compound-5-thiol (Hptz) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been synthesized. In these complexes, the Hptz ligand coordinates to the platinum(II) center as a monodentate ligand through the sulfur atom, resulting in a square planar geometry sjpas.comsjpas.com.
Copper(II) and Zinc(II) Complexes: While the broader class of tetrazole derivatives has been used to synthesize numerous copper(II) and zinc(II) coordination polymers, specific and detailed structural reports focusing solely on this compound with these metals are less common in the provided search results. However, the general principles of tetrazole coordination suggest that this compound would also form stable complexes with these metal ions. For instance, a zinc(II) coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate has been synthesized where the ligand coordinates through both sulfur and nitrogen atoms, forming zigzag chains nih.gov. This suggests that similar coordination behavior could be expected with this compound-5-thiol.
The following table summarizes the structural features of some of these complexes:
| Compound | Metal Ion | Coordination Geometry of Metal Center | Ligand Coordination Mode | Structural Motif |
| {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} lookchem.com | Co(II) | - | - | Dinuclear |
| [Co(ptt)₂]n lookchem.com | Co(II) | Distorted Tetrahedral | Bridging | 1D Looped Chain |
| [Cd₂I₂(2,2′-bipy)₂(ptt)₂] lookchem.com | Cd(II) | - | Bridging (μ₂-κS, κS) | Dinuclear |
| [Cd(ptt)₂]n lookchem.com | Cd(II) | Distorted Tetrahedral | Bridging | 1D Looped Chain |
| [Pd₂(κ²-ptt)₄] researchgate.net | Pd(II) | - | Bridging Bidentate (S and N) | Dinuclear |
| [Pt(ptz)₂dppe] sjpas.com | Pt(II) | Square Planar | Monodentate (S) | Mononuclear |
Data is based on available information from the search results. Some details on coordination geometry were not explicitly provided.
Magnetic Properties of Coordination Polymers and Complexes
The magnetic properties of coordination compounds derived from this compound and its derivatives are of interest, particularly for complexes involving paramagnetic metal ions like cobalt(II). The magnetic behavior of these materials is influenced by factors such as the electronic configuration of the metal ion, the coordination geometry, and the nature and efficiency of the magnetic exchange pathways between metal centers, which are often mediated by the bridging ligands.
Variable-temperature magnetic susceptibility measurements have been performed on some of the cobalt(II) complexes of this compound-5-thiol. For both the dinuclear complex, {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂}, and the one-dimensional coordination polymer, [Co(ptt)₂]n, the results indicate the presence of strong antiferromagnetic interactions between the cobalt(II) centers lookchem.com. This suggests that the bridging ligands, either the hydroxide (B78521) ions in the dinuclear complex or the ptt⁻ ligands in the polymer, effectively mediate magnetic coupling between the metal ions.
The following table summarizes the magnetic properties of these cobalt(II) complexes:
| Compound | Metal Ion | Magnetic Behavior |
| {[Co₂(OH)₂(2,2′-bipy)₂(Hptt)₂]·(ptt)₂·(H₂O)₂} lookchem.com | Co(II) | Strong Antiferromagnetic Coupling |
| [Co(ptt)₂]n lookchem.com | Co(II) | Strong Antiferromagnetic Coupling |
This data is based on the qualitative descriptions found in the search results.
Photoluminescence Characteristics of Metal Complexes
The integration of this compound derivatives as ligands in metal complexes has led to the development of materials with notable photoluminescent properties. The electronic characteristics of these complexes, particularly those involving heavy metal ions like iridium(III), are significantly influenced by the tetrazole moiety.
Iridium(III) cationic complexes featuring cyclometalating tetrazolate ligands have been synthesized and studied. nih.govacs.org These complexes, when equipped with ancillary ligands such as bipyridine or phenanthroline, exhibit intense and structureless emission bands. nih.govacs.org For instance, in acetonitrile (B52724) at 298 K, these complexes show emission centered around 540 nm, which is attributed to metal-to-ligand and ligand-to-ligand charge transfer (MLCT/LLCT) transitions. nih.govacs.org The photoluminescence quantum yields (PLQYs) for these materials are impressively high, falling within the range of 55-70%. nih.govacs.org In solid matrices, such as a 1% poly(methyl methacrylate) matrix or as neat films at room temperature, these complexes remain strong emitters with PLQYs between 27-70%. nih.govacs.org The tetrazolate ligands have been observed to cause a blue shift in the emission of Iridium(III) complexes when compared to analogous pyrazolate or triazolate ligands. nih.govacs.org
The photophysical properties of these complexes are summarized in the table below:
| Complex Type | Ancillary Ligand | Emission Peak (in acetonitrile at 298 K) | PLQY (in acetonitrile at 298 K) | PLQY (in solid matrix at RT) | Emission Character |
| Iridium(III) | Bipyridine/Phenanthroline | ~540 nm | 55-70% | 27-70% | MLCT/LLCT |
| Iridium(III) | tert-butyl isocyanide | Blue-shifted | Weak | - | Ligand-centered |
The choice of ancillary ligand plays a crucial role in determining the nature of the luminescence. For example, a complex with tert-butyl isocyanide as the ancillary ligand displays a weak, structured, and blue-shifted luminescence band, which is ascribed to a ligand-centered triplet state of the tetrazolate cyclometalated ligand. nih.govacs.org In contrast, some ancillary ligands can lead to nonemissive triplet metal-centered states, resulting in extremely low PLQYs. nih.govacs.org
Furthermore, zinc(II) coordination polymers incorporating tetrazole-based ligands have also been investigated for their photoluminescent properties. A 2D coordination polymer, [ZnL2(DMSO)], where L2 is a derivative of 1-phenyl-1,3-propanedione and a tetrazole group, exhibits solid-state luminescence that is red-shifted compared to the free ligand. mdpi.com Similarly, other zinc-based coordination polymers with different tetrazole-containing ligands show strong luminescence in the solid state at room temperature. rsc.org
Rational Design and Formation of Coordination Polymers and Metal-Organic Frameworks
The this compound moiety and its derivatives are versatile building blocks in the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs). The ability of the tetrazole group to coordinate to metal ions in various modes, combined with the stereochemical influence of the phenyl group, allows for the construction of diverse and complex supramolecular architectures.
Tuning of Framework Topologies
The topology of the resulting framework can be tuned by several factors, including the choice of metal ion and the coordination environment. For instance, the use of a ligand containing both a β-diketone and a tetrazolyl group with Zn(II) ions leads to the formation of a 2D network with a sql (square lattice) topology. mdpi.com In this structure, the ligand utilizes both its chelating diketonate and bridging tetrazolate functionalities to coordinate with the metal centers. mdpi.com
In other systems, different framework topologies are observed. For example, coordination polymers based on 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid have been synthesized with various transition metals, resulting in 3D structures. rsc.org In one case, tetranuclear metal clusters act as secondary building units (SBUs) which are linked by the tetrazolate groups and the isophthalate (B1238265) spacers to form a (4,8)-connected 3D net. rsc.org Another complex with the same ligand but a different metal ion forms a (3,6)-connected 3D framework. rsc.org The introduction of auxiliary N-donor ligands can also modify the final structure. rsc.org
The dimensionality and topology of the resulting CPs and MOFs are thus a direct consequence of the interplay between the coordination preferences of the metal ion, the binding modes of the tetrazole ligand, and the geometry of any additional linkers or ligands.
Factors Influencing Supramolecular Architecture
Hydrogen bonding involving the tetrazole nitrogen atoms is a common feature in these structures. In some instances, tetrazolyl fragments are involved in multiple hydrogen bonds, leading to the formation of 2D and 1D supramolecular frameworks. mdpi.com For example, in the crystal structure of a β-diketone/tetrazole ligand, the organization of molecules in the solid state is governed by tetrazole/tetrazole and tetrazole/water hydrogen bonds. mdpi.com
The conformation of the ligand, specifically the dihedral angle between the phenyl and tetrazole rings, also influences the packing and the resulting supramolecular assembly. researchgate.net Weak π-π stacking interactions between the phenyl rings of adjacent ligands can further stabilize the crystal structure and contribute to the formation of 3D supramolecular architectures. The interplay of these weaker interactions is crucial in the rational design of materials with specific network topologies and properties.
Reactivity, Reaction Mechanisms, and Photochemistry
Thermal Decomposition Pathways and Products
The thermal decomposition of 1-Phenyl-1H-tetrazole and related substituted phenyl tetrazoles typically occurs exothermically at temperatures ranging from 190–240 °C. colab.wsresearchgate.net The primary decomposition pathway involves the cleavage of the tetrazole ring, leading to the release of molecular nitrogen (N₂). colab.wsresearchgate.net This process is a significant source of chemical energy stored within the five-membered ring. colab.wsresearchgate.net
The main organic product resulting from this thermal decomposition is an isonitrile. colab.wsresearchgate.net The decomposition can be analyzed using techniques such as Thermogravimetry–Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC) to determine the exothermic decomposition temperatures and heat of decomposition. colab.wsresearchgate.net For this compound and its derivatives, the mass loss data from thermogravimetric analysis, combined with IR spectroscopy of the residue, confirms the release of N₂ and the formation of the corresponding isonitrile. colab.wsresearchgate.net
Table 1: Thermal Decomposition Data for Phenyl Tetrazoles colab.wsresearchgate.net
| Compound | Decomposition Temperature Range (°C) | Primary Products |
|---|---|---|
| This compound | 190–240 | N₂, Isonitrile |
| 1-(2-chlorophenyl)-1H-tetrazole | 190–240 | N₂, Isonitrile |
| 1-(4-chlorophenyl)-1H-tetrazole | 190–240 | N₂, Isonitrile |
| 1-(4-hydroxyphenyl)-1H-tetrazole | 190–240 | N₂, Isonitrile |
| 1-(4-methoxyphenyl)-1H-tetrazole | 190–240 | N₂, Isonitrile |
Note: The exact decomposition temperature can vary based on the substituent on the phenyl ring.
Electron-Induced Reactivity and Ring Opening Mechanisms
The interaction of low-energy electrons with this compound derivatives can induce significant reactivity, including ring opening. Studies on closely related compounds, such as 5-chloro-1-phenyl-1H-tetrazole, provide insight into these mechanisms. nih.govaip.orgaip.org When subjected to electron attachment, the tetrazole ring is susceptible to cleavage. nih.govaip.org
For 5-chloro-1-phenyl-1H-tetrazole, electron attachment leads to the formation of a metastable parent anion. This anion can then undergo dissociative electron attachment (DEA), leading to a variety of fragment anions. aip.orgresearchgate.net The observed ring-opening process for this molecule indicates that the molecular structure heavily influences this type of reactivity. nih.govaip.org
Key reaction pathways observed include:
Associative Electron Attachment: Formation of the parent anion. aip.org
Dissociative Electron Attachment:
Loss of a chlorine anion (Cl⁻). aip.org
Cleavage of the tetrazole ring to produce fragments like CN₂Cl⁻ and the loss of molecular nitrogen to form [M-N₂-Cl]⁻. aip.orgresearchgate.net
Elimination of HCl to form [M-HCl]⁻. aip.org
Density functional theory (DFT) calculations support these experimental findings by providing energetic thresholds for the various reaction pathways. nih.govaip.orgaip.org The susceptibility of the tetrazole group to electron-induced ring opening is a key feature, though its occurrence is dependent on the specific substitution pattern of the molecule. nih.govaip.org
Photochemical Transformations
The photochemistry of tetrazoles is complex and highly dependent on the substituents attached to the ring and the reaction medium. researchgate.netnih.gov Photolysis generally leads to the cleavage of the tetrazole ring, resulting in a variety of photoproducts through different degradation pathways. researchgate.netnih.gov
Upon UV irradiation, this compound derivatives undergo photoextrusion of molecular nitrogen, which is a common feature in tetrazolone photochemistry. mdpi.comuc.pt The mechanism can proceed through a concerted process or involve the formation of radical or zwitterionic intermediates. mdpi.com
For instance, the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one is proposed to involve the formation of a triplet biradical intermediary following the photoextrusion of N₂. uc.ptresearchgate.net In the case of 5-alkoxy-1-phenyltetrazoles, photolysis leads to the cleavage of the C(5)-N(1) and N(3)-N(4) bonds as a major pathway. nih.gov An alternative fragmentation channel involves the cleavage of N(1)-N(2) and N(3)-N(4) bonds. nih.gov
Studies on matrix-isolated 1-phenyl-4-allyl-tetrazolone using UV irradiation (λ > 235 nm) have identified three distinct photofragmentation pathways: nih.govulisboa.pt
Cleavage producing phenylazide and allyl-isocyanate.
Cleavage resulting in phenyl-isocyanate and allylazide.
Elimination of N₂ to form a diaziridinone intermediate.
The photoproducts of this compound derivatives are diverse and their formation is strongly influenced by the molecular structure and the surrounding environment (e.g., solvent, matrix isolation). researchgate.netuc.pt
In the UV-induced photolysis of matrix-isolated 1-phenyl-4-allyl-tetrazolone, the following photoproducts were identified:
Phenylazide and allyl-isocyanate nih.govulisboa.pt
Phenyl-isocyanate and allylazide nih.govulisboa.pt
1-allyl-2-phenyldiaziridin-3-one, which can further react to form 1-allyl-1H-benzoimidazol-2(3H)-one nih.govulisboa.pt
Phenylazide can further decompose by losing N₂ to yield 1-aza-1,2,4,6-cycloheptatetraene. nih.govulisboa.pt
Narrowband UV irradiation (λ = 250 nm) of matrix-isolated 1-phenyl-tetrazolone results in tetrazole fragmentation and the production of four isomeric photoproducts, which were identified by comparing experimental infrared spectra with DFT predictions: researchgate.net
Diazirine
Cyanamide
Carbodiimide
Nitrile imine
The photochemistry of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione in acetonitrile (B52724) at 254 and 300 nm involves the expulsion of dinitrogen and sulfur, cleanly producing carbodiimides as the sole photoproducts. acs.org
Table 2: Identified Photoproducts of this compound Derivatives
| Derivative | Irradiation Conditions | Identified Photoproducts |
|---|---|---|
| 1-phenyl-4-allyl-tetrazolone | UV (λ > 235 nm) in matrix | Phenylazide, Allyl-isocyanate, Phenyl-isocyanate, Allylazide, 1-allyl-2-phenyldiaziridin-3-one, 1-aza-1,2,4,6-cycloheptatetraene nih.govulisboa.pt |
| 1-phenyl-tetrazolone | UV (λ = 250 nm) in matrix | Diazirine, Cyanamide, Carbodiimide, Nitrile imine researchgate.net |
| 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione | UV (254 & 300 nm) in acetonitrile | Carbodiimides acs.org |
Catalytic Reaction Mechanisms (e.g., Dimerization)
Derivatives of this compound can undergo catalytic reactions, such as dimerization. Specifically, this compound-5-thiol undergoes catalytic dimerization in an alkaline methanol (B129727) solution using metalloporphyrin catalysts. scirp.orgscirp.org This reaction yields 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. scirp.orgscirp.org
The proposed mechanism, based on in situ UV-Vis spectroscopy and cyclic voltammetry, involves an active intermediate, an axially ligated complex (RS-MnIIITHPP). scirp.org This intermediate decomposes into a Mn(II) species and a stable radical (·SR). The coupling of this radical forms the disulfide product. scirp.org The deactivated Mn(II) catalyst is then re-oxidized by air to the active Mn(III) state, allowing the catalytic cycle to continue. scirp.org Mn-porphyrin catalysts have shown high activity and selectivity for this oxidative coupling reaction. scirp.org
Nucleophilic Substitution Reactions
The tetrazole ring, particularly at the C5 position, is susceptible to nucleophilic attack. mdpi.com For N-substituted tetrazoles, the proton at the C5 position can be removed by a strong base like n-butyllithium (nBuLi). The resulting anion can then react with various electrophiles, leading to 1,5-disubstituted tetrazoles. mdpi.com
Furthermore, 5-halo-1-phenyltetrazoles serve as useful building blocks in substitution reactions, such as palladium-catalyzed C-C coupling reactions. nih.gov This demonstrates that the halogen at the C5 position can be displaced by other groups. The synthesis of fluorinated 1-phenyl-1H-tetrazol-5-yl sulfone derivatives and their subsequent reactions also highlight the utility of substitution chemistry at the C5 position of the this compound scaffold. nih.gov
Oxidative Coupling Reactions of this compound
Oxidative coupling reactions represent a powerful strategy in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. In the context of this compound, these reactions primarily involve the activation of C-H bonds on the phenyl ring, directed by the tetrazole moiety, to form new bonds with various coupling partners. Transition metal catalysis, particularly with rhodium, palladium, and ruthenium, is often instrumental in facilitating these transformations.
A notable example of such reactivity is the rhodium-catalyzed oxidative coupling of phenylazoles with internal alkynes. While detailed studies specifically on this compound are limited, the reactivity of analogous compounds like 1-phenylpyrazole (B75819) provides significant insights into the potential of this compound to undergo similar transformations. acs.orgnih.gov These reactions typically proceed via a C-H activation mechanism, where the tetrazole ring acts as a directing group, facilitating the regioselective functionalization of the ortho C-H bonds of the phenyl ring.
The general mechanism for the rhodium-catalyzed oxidative annulation of a phenylazole with an alkyne involves several key steps. Initially, the rhodium catalyst coordinates to the nitrogen atom of the tetrazole ring. This is followed by the cleavage of an ortho C-H bond on the phenyl ring to form a five-membered rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne, followed by reductive elimination to afford the annulated product and regenerate the active rhodium catalyst. A copper-based oxidant is often employed to facilitate the catalytic cycle. acs.orgnih.gov
The reaction conditions for these oxidative coupling reactions are crucial and can influence the product distribution. For instance, the choice of solvent, oxidant, and temperature can affect the efficiency and selectivity of the coupling process. nih.gov
Detailed research findings on the direct oxidative coupling of this compound are still emerging. However, based on the reactivity of similar phenyl-substituted nitrogen heterocycles, it is a promising substrate for various oxidative coupling reactions. For example, ruthenium-catalyzed C-H functionalization has been successfully applied to 2-phenylpyridine (B120327) and 1-phenyl-1H-pyrazole for arylation reactions, suggesting that this compound could also be a viable substrate for such transformations. mdpi.com
The data table below summarizes the expected oxidative coupling reaction of this compound with an internal alkyne, based on the analogous reaction with 1-phenylpyrazole. acs.orgnih.gov
Interactive Data Table: Expected Rhodium-Catalyzed Oxidative Coupling of this compound with Diphenylacetylene
| Reactant 1 | Reactant 2 | Catalyst | Oxidant | Solvent | Product |
| This compound | Diphenylacetylene | [RhCp*Cl2]2 | Cu(OAc)2·H2O | t-AmylOH | Tetrazolo[5,1-a]isoquinoline derivative |
Biological Activity and Mechanistic Medicinal Chemistry Applications
Bioisosteric Replacement Studies (e.g., Carboxylic Acid Mimicry)
In the realm of drug design, the strategic replacement of one functional group with another that possesses similar physicochemical properties, a concept known as bioisosterism, is a widely employed tactic to enhance the efficacy, selectivity, and pharmacokinetic profile of a lead compound. The 1-phenyl-1H-tetrazole moiety has emerged as a successful non-classical bioisostere for the carboxylic acid group. drughunter.comuspto.gov This is attributed to the comparable pKa values of the tetrazole ring (around 4.5-4.9) and a carboxylic acid (around 4.2-4.5), allowing them to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets. drughunter.com
The substitution of a carboxylic acid with a this compound can offer several advantages. The tetrazole group generally exhibits greater lipophilicity than a carboxylate, which can positively influence a molecule's ability to cross cell membranes. drughunter.com Furthermore, the tetrazole ring is metabolically stable and resistant to many of the biological transformations that carboxylic acids can undergo. researchgate.net This metabolic stability can lead to an extended duration of action for drugs containing this moiety. uspto.gov
An illustrative example of this bioisosteric replacement is seen in the development of the angiotensin II receptor antagonist, losartan. The replacement of a carboxylic acid group with a tetrazole ring in the parent compound led to a significant increase in potency. drughunter.com This enhancement was attributed to the specific orientation of the tetrazole's acidic proton, which is positioned further from the aromatic ring compared to the carboxylic acid's proton, allowing for an optimized interaction with the receptor. drughunter.com
Antimicrobial Activity Investigations
The this compound nucleus is a core component in a variety of compounds that have been investigated for their antimicrobial properties. These investigations have spanned both antibacterial and antifungal activities, with several derivatives showing promising results.
Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds has been elucidated, revealing their ability to target essential bacterial enzymes.
DNA topoisomerase IV is a crucial enzyme in bacteria responsible for the decatenation of newly replicated chromosomes, making it an attractive target for the development of novel antibacterial agents. A number of novel imide-tetrazole derivatives, including those containing the this compound moiety, have been synthesized and evaluated for their inhibitory activity against Staphylococcus aureus DNA topoisomerase IV.
Certain compounds from this class have exhibited significant inhibitory potential. For instance, specific imide-tetrazole derivatives have shown potent activity, with minimal inhibitory concentration (MIC) values as low as 0.8 µg/mL against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net The inhibitory effect of these compounds on topoisomerase IV was confirmed through decatenation assays. researchgate.net
| Compound Name | Target Organism | MIC (µg/mL) |
| 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Staphylococcus aureus (clinical strain) | 0.8 |
| 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Staphylococcus epidermidis (clinical strain) | 0.8 |
| 2-((1-phenyl-1H-tetrazol-5-yl)amino)-4,5,6,7-tetramethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | Staphylococcus aureus (clinical strain) | 3.2 |
Data sourced from Molecules (2021). researchgate.net
Bacterial DNA gyrase, another type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. This enzyme is a well-established target for antibacterial drugs. The same series of imide-tetrazole derivatives that demonstrated activity against topoisomerase IV were also investigated for their ability to inhibit DNA gyrase.
The results of DNA gyrase supercoiling assays indicated that these compounds are also effective inhibitors of this enzyme. researchgate.net The dual-targeting of both DNA topoisomerase IV and gyrase by these this compound derivatives is a promising attribute for the development of broad-spectrum antibacterial agents that may be less susceptible to the development of resistance.
In addition to their antibacterial properties, this compound derivatives have been explored for their potential as antifungal agents. Fungal infections represent a significant threat to human health, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic options.
A variety of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives have been synthesized and screened for their antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.gov Several of these compounds have displayed noteworthy activity. For example, certain derivatives have shown good antifungal activity against C. albicans at a concentration of 500 µg/mL and against A. niger at 750 µg/mL. nih.gov
| Compound Name | Target Organism | MIC (µg/mL) |
| (4-chlorophenyl)(2H-tetrazol-5-yl)methanamine | Candida albicans | 500 |
| (4-chlorophenyl)(2H-tetrazol-5-yl)methanamine | Aspergillus niger | 750 |
| (4-methoxyphenyl)(2H-tetrazol-5-yl)methanamine | Candida albicans | >1000 |
Data sourced from Medicinal Chemistry Research (2014). nih.gov
Antibacterial Activity: Inhibition of Bacterial Growth and Specific Targets
Anticancer and Antiproliferative Activity Mechanisms
The this compound scaffold has also been incorporated into molecules designed to exhibit anticancer and antiproliferative activities. The structural versatility of this moiety allows for the synthesis of a wide array of derivatives that can interact with various biological targets involved in cancer progression.
Research in this area has led to the identification of this compound-containing compounds with significant cytotoxic effects against several human cancer cell lines. For instance, a series of 1,5-disubstituted tetrazoles bearing a hydrazone moiety were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds demonstrated potent antiproliferative effects against human fibrosarcoma (HT-1080), lung adenocarcinoma (A-549), and breast adenocarcinoma (MCF-7 and MDA-MB-231) cell lines, with IC50 values in the micromolar range. nih.gov
The precise mechanisms of action for many of these compounds are still under investigation, but it is believed that they may induce apoptosis (programmed cell death) and/or interfere with the cell cycle of cancerous cells.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| N'-(2,3-dichlorobenzylidene)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanohydrazide | HT-1080 (human fibrosarcoma) | 15.59 |
| N'-(2,3-dichlorobenzylidene)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanohydrazide | A-549 (human lung adenocarcinoma) | 18.32 |
| N'-(2,3-dichlorobenzylidene)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanohydrazide | MCF-7 (human breast adenocarcinoma) | 17.28 |
| N'-(2,3-dichlorobenzylidene)-4-((1-phenyl-1H-tetrazol-5-yl)thio)butanohydrazide | MDA-MB-231 (human breast adenocarcinoma) | 19.27 |
| 1-[5-(2-chlorophenyl) isoxazol-3-yl]-5-phenyl-1H-tetrazole | Ovarian Cancer (SK-OV-3) | Not specified as IC50, but noted for significant growth inhibition |
Data for hydrazide derivatives sourced from Medicinal Chemistry Research (2015) nih.gov and for the isoxazolyl derivative from Rasayan Journal of Chemistry (2011).
Enzyme and Receptor Inhibition Studies in Cancer Pathways
Derivatives of this compound have demonstrated notable potential as anticancer agents by targeting various enzymes and receptors integral to cancer progression. Research indicates that these compounds can induce cytotoxic effects and inhibit cell proliferation across a range of human cancer cell lines.
Gravacridondiol tetrazole, a derivative, has been shown to suppress the viability of lung cancer cells (A549 and NCI-H1819) by deactivating ERK1/2 signaling and promoting mTOR signaling pathways. nih.gov This activity leads to an arrest of the cell cycle in the G1 phase. nih.gov The broader class of tetrazole analogs has been recognized for its ability to target multiple facets of cancer pathology, including inhibiting angiogenesis, downregulating the proliferation marker Ki-67, and inducing cell cycle arrest. researchgate.netnih.gov
In studies involving breast cancer, specific piperonyl-tetrazole derivatives showed significant inhibitory effects on ER-positive (MCF-7) and ER-negative (MDA-MB-231, ZR-75) cell lines. nih.gov Similarly, other synthesized tetrazole derivatives have been screened for cytotoxic activity against liver (HepG2), breast (MCF-7), cervical (HeLa), epidermoid (A431), and colon (HCT116) cancer cell lines, demonstrating a broad spectrum of potential applications. nih.govnih.gov
The mechanism often involves the inhibition of protein kinases, which are crucial for cellular signaling pathways that control cell growth and survival. For instance, certain pyrazole-thiazole hybrids have shown promising inhibitory activity against EGFR and HER-2, two receptor tyrosine kinases often deregulated in cancer. nih.gov Other related heterocyclic compounds have been found to downregulate kinases within the BRK, FLT, and JAK families, and suppress signaling of ERK1/2, GSK-3α/β, and STAT2. frontiersin.org
| Derivative Class | Target Cell Line(s) | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| Gravacridondiol tetrazole | A549, NCI-H1819 (Lung) | Suppressed cell viability via ERK1/2 and mTOR signaling | nih.gov |
| Piperonyl-tetrazoles | MCF-7, MDA-MB-231, ZR-75 (Breast) | Inhibition of cell proliferation | nih.gov |
| N-Mannich Base Derivatives | HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical) | Cytotoxic activity | nih.gov |
| Pyrazolylthiazole Hybrids | Liver Cancer Cells | EGFR and HER-2 inhibition | nih.gov |
Anti-inflammatory Activity Mechanisms
The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.
Molecular docking studies have extensively modeled the interaction between 1,5-diaryl tetrazoles and the COX-2 enzyme. yu.edu.joyu.edu.joresearchgate.net These studies indicate that the tetrazole derivatives can fit within the catalytic site of the enzyme, sterically hindering the entrance of the natural substrate, arachidonic acid. This inhibition leads to a reduced production of prostaglandins. yu.edu.jo
Antiviral Activity Studies
The structural framework of this compound has been utilized in the development of novel antiviral agents. Research has focused on creating derivatives that can inhibit specific viral proteins, thereby disrupting the viral life cycle.
One area of investigation has been the development of inhibitors for the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral life cycle. nih.gov Phenylalanine derivatives incorporating related heterocyclic structures have been designed to target this protein. nih.gov
Additionally, studies on structurally similar pyrazole (B372694) derivatives have demonstrated a broad spectrum of antiviral activity. These compounds have been evaluated against a panel of RNA and DNA viruses, with some derivatives showing notable efficacy against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org This suggests that the core scaffold can be adapted to target a variety of viral pathogens.
Anticonvulsant Activity Profiling
Derivatives of this compound have been evaluated for their potential to manage seizures, showing promising activity in established preclinical models. The primary screening tests used to assess anticonvulsant properties include the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure models. bohrium.comresearchgate.netnih.gov
Several series of 1-phenyl-tetrazole derivatives have demonstrated protective effects in these tests. bohrium.comresearchgate.net For instance, certain 5-substituted 1H-tetrazole derivatives revealed significant anticonvulsant activity in the PTZ test, which is a model for absence seizures. researchgate.net Other studies on related (arylalkyl)azole derivatives found that many compounds provided protection against both MES and scPTZ-induced seizures, often without causing neurotoxicity. bohrium.com Molecular modeling in some of these studies suggests that the anticonvulsant action may be mediated through a benzodiazepine-like interaction with the GABA-A receptor (GABAAR), a key inhibitory neurotransmitter receptor in the brain. bohrium.com
Enzyme Inhibition Kinetics and Mechanism Elucidation
The potency of this compound derivatives as enzyme inhibitors is quantified through kinetic studies, which typically determine the half-maximal inhibitory concentration (IC50). These values provide a measure of the drug's efficacy in inhibiting a specific biological or biochemical function.
For anticancer applications, derivatives have been evaluated for their inhibition of specific kinases. One pyrazolylthiazole derivative, for example, exhibited potent EGFR and HER-2 inhibitory activities with IC50 values of 4.98 nM and 9.85 nM, respectively. nih.gov In another study, a phenylacetamide-1H-imidazol-5-one compound demonstrated cytotoxic IC50 values of 294 nM and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively. frontiersin.org Mechanistic work on this compound revealed that its activity was not due to the inhibition of tubulin or Src kinase, but rather the downregulation of other kinases. frontiersin.org
| Derivative Class | Target Enzyme/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Pyrazolylthiazole Hybrid (Compound 18c) | EGFR | 4.98 nM | nih.gov |
| Pyrazolylthiazole Hybrid (Compound 18c) | HER-2 | 9.85 nM | nih.gov |
| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HCT116 (Colon Cancer) | 294 nM | frontiersin.org |
| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HL60 (Leukemia) | 362 nM | frontiersin.org |
Detailed Interaction Studies with Biological Targets
To understand the inhibitory action of this compound derivatives at a molecular level, computational molecular docking studies are widely employed. These studies predict the binding conformation and interactions of a molecule within the active site of a target protein.
A prime example is the study of 1,5-diaryl tetrazoles with the COX-2 enzyme. yu.edu.joresearchgate.net Docking results revealed that specific amino acid residues within the enzyme's active site, such as ARG120, TYR355, TYR385, and SER530, form strong hydrogen bonds with the tetrazole compound. yu.edu.jo Additionally, hydrophobic amino acids create an environment that accommodates the hydrophobic phenyl rings of the inhibitor. yu.edu.jo The tetrazole ring itself can participate in various noncovalent interactions, including hydrogen bonds with N-H and O-H groups and π–π stacking interactions with aromatic rings of amino acid residues. nih.gov
These detailed interaction models are crucial for understanding the basis of inhibition and for the rational design of more potent and selective inhibitors. Similar docking studies have been performed for other targets, including the GABA-A receptor for anticonvulsant activity and the CSNK2A1 receptor in cancer pathways. nih.govbohrium.com
Structure-Activity Relationship (SAR) Analysis in Biological Systems
Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, as it links the chemical structure of a compound to its biological activity. For this compound derivatives, SAR studies have provided valuable insights for optimizing their therapeutic potential. nih.gov
Key findings from SAR studies include:
Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence activity. For a series of pyrazole-tetrazole hybrids with antioxidant activity, it was found that compounds with electron-withdrawing substituents were more potent than those with electron-donating groups. mdpi.com Within this series, the para position on the phenyl ring was identified as the most favorable for activity. mdpi.com
Modifications of the Core Structure: In studies of P2X7 receptor antagonists, SAR was conducted around both the benzyl (B1604629) and phenyl moieties of 1-benzyl-5-phenyltetrazoles to determine the optimal structure for activity. researchgate.net
Impact on Cytotoxicity: For a series of anticancer phenylacetamide-1H-imidazol-5-one derivatives, SAR analysis showed that the core imidazole-5-one ring was necessary for activity. frontiersin.org It also revealed that higher electron density on a linked benzylidene moiety correlated with greater cytotoxic activity. frontiersin.org
These SAR studies are essential for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov
Influence of Substituent Effects on Biological Activity
The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on both the phenyl ring and potentially at the 5-position of the tetrazole ring. The electronic and steric properties of these substituents can profoundly modulate the compound's interaction with its biological target, as well as its pharmacokinetic properties.
Research has shown that the introduction of different functional groups leads to a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. For instance, in a series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, the substituents on the phenyl ring attached to the pyrazole moiety had a marked effect on antioxidant activity. mdpi.com Specifically, derivatives with a hydroxyl group demonstrated significant radical scavenging ability. mdpi.com Similarly, the anti-inflammatory potential of certain tetrazole derivatives has been linked to specific substitutions; one study identified 1,1-dimethyl-3-(phenyl(1H-tetrazol-1-yl)methyl)aminourea as the most active compound in its series against carrageenan-induced paw edema. researchgate.net
The nature and position of substituents are critical in determining the potency and selectivity of these compounds. The transformation of a nitrile function into a tetrazole ring has been shown to significantly increase inhibitory activity against Leishmania, with the substituents on the tetrazole ring having a strong influence on the inhibitory effect. mdpi.com
| Parent Scaffold | Substituent Group (and Position) | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | -OH (para-position on phenyl ring) | Antioxidant | Exhibited the best antioxidant results with an IC50 value of 13.19 µg/mL. | mdpi.com |
| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | -Cl (para-position on phenyl ring) | Antioxidant | Showed good antioxidant activity with an IC50 value of 15.68 µg/mL. | mdpi.com |
| 1,1-dimethyl-3-(phenyl(1H-tetrazol-1-yl)methyl)aminourea | 1,1-dimethyl...aminourea moiety | Anti-inflammatory | Exhibited the most potent anti-inflammatory activity compared to other derivatives in the series. | researchgate.net |
| (5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one derivative | -Cl (on phenyl ring) | Antifungal | Compound containing a chloro group was found to be highly active. | phmethods.net |
Computational Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in elucidating the binding modes of its derivatives with various protein targets, thereby explaining their biological activities and guiding further structural modifications.
These in silico studies have been applied to understand the interactions of tetrazole derivatives with a range of biological targets, including enzymes and receptors implicated in inflammation, cancer, and microbial infections. For example, docking studies on 1,5-diaryl tetrazoles, structurally related to this compound, have been performed to investigate their potential as cyclooxygenase-2 (COX-2) inhibitors. yu.edu.joyu.edu.jo These studies identify key amino acid residues in the active site that interact with the ligand, such as through hydrogen bonds or hydrophobic interactions, and help to rationalize the observed inhibitory activity. yu.edu.jo
In the field of antimicrobial research, molecular docking has been used to determine the binding interactions of tetrazole derivatives with essential microbial proteins. nih.gov Similarly, docking of this compound-5-thiol based complexes has been carried out to understand their antibacterial potential. researchgate.net For anticancer applications, studies have revealed the binding energy of tetrazole derivatives with receptors like casein kinase 2 alpha 1 (CSNK2A1), with a dimethoxyphenyl derivative showing the lowest binding energy, suggesting a strong interaction. nih.gov
| Derivative Class | Protein Target | Key Finding from Docking Study | Reference |
|---|---|---|---|
| 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | Cyclooxygenase-2 (COX-2) | The molecule fits into the active site of the COX-2 enzyme, providing a rationale for its anti-inflammatory mechanism. | yu.edu.joyu.edu.jo |
| 5-substituted 1H-tetrazoles | Casein kinase 2 alpha 1 (CSNK2A1) | A dimethoxyphenyl derivative displayed the lowest binding energy of -6.8687 kcal/mol, indicating strong potential binding affinity. | nih.gov |
| N-Mannich base tetrazole derivatives | Klebsiella pneumonia dihydrofolate reductase (4OR7) | Docking was used to determine the binding mode and interactions of the most active antimicrobial compounds in the series. | nih.gov |
| This compound-5-thiol complexes | Bacterial proteins | Docking analysis was performed to study the potential antibacterial activity of the synthesized complexes. | researchgate.net |
Lead Compound Identification and Optimization in Drug Design
The this compound core is a valuable starting point, or "lead compound," for the development of new therapeutic agents. Its primary advantage in drug design is its role as a bioisostere for the carboxylic acid group. nih.govnbinno.comnih.gov The tetrazole ring has a similar pKa to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions with biological targets. nih.govnbinno.com However, it offers greater metabolic stability and improved pharmacokinetic properties, such as better oral bioavailability, because it is less prone to the metabolic reactions that carboxylic acids undergo. nbinno.com
The process of lead optimization involves systematically modifying the structure of the lead compound to improve its activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Starting with the this compound scaffold, medicinal chemists can synthesize libraries of analogues by introducing various substituents at different positions. These new compounds are then screened for biological activity.
This strategy has been successfully employed to develop compounds with a range of therapeutic effects. For instance, various derivatives have been synthesized and evaluated, leading to the identification of compounds with significant anti-inflammatory, antimicrobial, and antioxidant properties, which can be considered valuable leads for the development of new drugs. mdpi.comresearchgate.net The optimization process is iterative, with the results from biological testing and computational studies feeding back to guide the design of the next generation of compounds. researchgate.net
Exploration of Potential in Neurological Disorder Treatments (e.g., Blood-Brain Barrier Penetration Potential)
Derivatives of the tetrazole heterocyclic system are being actively investigated for their potential in treating a variety of neurological disorders. nih.gov The unique structure of the tetrazole ring contributes to a wide range of pharmacological activities, including anti-convulsant effects, which are relevant to conditions like epilepsy. nih.govnih.gov
A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. nih.gov For a drug to be effective in the brain, it must possess specific physicochemical properties that facilitate this passage, such as optimal lipophilicity, low molecular weight, and the ability to evade efflux transporters like P-glycoprotein. nih.govmdpi.com
The this compound scaffold can be modified to enhance BBB penetration. By carefully selecting substituents, chemists can modulate the lipophilicity and other molecular descriptors that govern brain entry. Computational models and in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), are used to predict and measure the BBB penetration potential of new derivatives. nih.govbanglajol.info Research in this area aims to develop this compound-based compounds that can effectively reach CNS targets for the treatment of conditions such as epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and other neurological ailments. nih.govmdpi.com
Applications in Materials Science and Advanced Industrial Processes
Corrosion Inhibition Mechanisms and Performance
1-Phenyl-1H-tetrazole (PHT) and its thiol derivative, this compound-5-thiol (PTZ), have been identified as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. moneidechem.comweylchem-organica.com Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier that mitigates corrosive attacks.
The inhibition mechanism involves the presence of sulfur and nitrogen atoms in the molecule, which can act as active centers for adsorption onto the metal surface. moneidechem.com Studies on Q235 steel in 1 M HCl solution have shown that PTZ functions as a mixed-type corrosion inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. moneidechem.com Similarly, PHT has been shown to be an efficient mixed-type inhibitor for X65 pipeline steel in a sulfuric acid environment. weylchem-organica.com The inhibition efficiency of these compounds is concentration-dependent; for instance, PTZ at a concentration of 5 mM exhibited an inhibition efficiency of 97.1% for Q235 steel at 298 K. tqchem.com.cn For PHT, an efficiency of 92.1% was achieved at a concentration of 1 mM for X65 steel. weylchem-organica.com
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
|---|---|---|---|---|
| This compound-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 5 mM | 97.1 |
| 1-Phenyl-1H-tetrazol (PHT) | X65 Steel | 0.5 M H₂SO₄ | 1 mM | 92.1 |
The primary mechanism of corrosion inhibition by this compound and its derivatives is the formation of a protective film on the metal surface through adsorption. moneidechem.com This process involves the displacement of water molecules from the metal surface by the inhibitor molecules. tqchem.com.cn Research has demonstrated that the adsorption of both PTZ on Q235 steel and PHT on X65 steel surfaces conforms to the Langmuir adsorption isotherm. moneidechem.comweylchem-organica.com This model implies the formation of a monolayer of the inhibitor on the metal surface, where there are no interactions between the adsorbed molecules.
The formation of this protective film significantly increases the charge transfer resistance of the metal-electrolyte interface. moneidechem.com Electrochemical Impedance Spectroscopy (EIS) measurements have shown that as the concentration of PTZ increases, the charge transfer resistance becomes substantially larger, indicating a more robust and effective protective film that hinders the corrosion process. moneidechem.com Surface analysis techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), have provided visual confirmation of this protective action, showing a smoother surface on inhibited metal compared to the pitted and damaged surface of uninhibited metal. moneidechem.comweylchem-organica.com
A comprehensive understanding of the corrosion inhibition properties of this compound derivatives has been achieved through a combination of experimental techniques and theoretical calculations. moneidechem.comtqchem.com.cn Experimental methods like potentiodynamic polarization (PDP) curves, electrochemical impedance spectroscopy (EIS), and surface morphology analysis (SEM, AFM) provide macroscopic data on inhibition efficiency and surface protection. moneidechem.comweylchem-organica.com
These experimental findings are often supported and explained by theoretical approaches such as quantum chemical calculations and molecular dynamics simulations. moneidechem.comweylchem-organica.com Density Functional Theory (DFT) is used to calculate quantum chemical properties like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ). weylchem-organica.comfda.gov These parameters help in understanding the relationship between the molecular structure of the inhibitor and its performance. fda.gov For example, a small energy gap and a large dipole moment are associated with excellent corrosion inhibitors. weylchem-organica.com Molecular dynamics simulations further reveal that PHT tends to adopt a parallel adsorption orientation on the Fe(110) surface, which, combined with a large binding energy, indicates a strong and effective adsorption that inhibits corrosion. weylchem-organica.com
Catalytic Applications as Ligands or Components in Catalytic Systems
Derivatives of this compound have demonstrated utility as ligands in catalytic systems, particularly in oxidation reactions. Metalloporphyrins, known for their catalytic functions in organic preparations, can be used as catalysts for the dimerization of this compound-5-thiol (HL) in an alkaline methanol (B129727) solution under mild conditions. sigmaaldrich.comcore.ac.uk
In this process, the this compound-5-thiol acts as a ligand, forming an active intermediate complex with the metalloporphyrin catalyst. sigmaaldrich.comcore.ac.uk Spectroscopic and electrochemical analyses have suggested that the active intermediate is an axially ligated complex, RS-MnIIITHPP. core.ac.uk This complex then decomposes into a MnIITHPP molecule and a stable radical (·SR), which subsequently couples to form the disulfide dimer product, 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. sigmaaldrich.com The catalytic cycle is sustained as the deactivated MnIITHPP is readily re-oxidized by oxygen from the air to regenerate the active MnIIITHPP species. sigmaaldrich.comcore.ac.uk
Role as Precursors for Complex Heterocyclic Compound Synthesis
The tetrazole ring is a valuable building block in synthetic organic chemistry, and this compound derivatives serve as important precursors for the synthesis of more complex heterocyclic molecules. fishersci.comtcichemicals.com Their stable structure, combined with reactive sites, allows for their incorporation into larger molecular frameworks. tcichemicals.com
For instance, 5-chloro-1-phenyltetrazole can be used in O-alkylation reactions with chalcones, followed by treatment with hydrazine, to form complex pyrazoline-tetrazole hybrids. fishersci.com Furthermore, this compound-5-thiol is used as a ligand to synthesize novel coordination complexes with various metal ions like cobalt (II) and cadmium (II). academie-sciences.fr In some cases, an in situ oxidative coupling reaction of the this compound-5-thiol ligand can occur during complex formation, leading to a dimerized ligand within the final structure. academie-sciences.fr The versatility of the tetrazole moiety allows it to be incorporated into multicomponent reactions, facilitating the creation of diverse, drug-like molecules that would be challenging to synthesize through other methods. tcichemicals.com
Applications in Photography and Photoimaging
In the field of photography, this compound-5-thiol, also known as 1-phenyl-5-mercaptotetrazole (PMT), is utilized as a crucial additive in light-sensitive materials. moneidechem.comtqchem.com.cn It functions primarily as a stabilizer and an antifogging agent in photographic emulsions. weylchem-organica.comtqchem.com.cn
Antifogging agents, or "antifoggants," are chemical compounds that suppress the formation of fog—the non-image-forming density that can appear during the development of photographic film or paper. PMT helps to ensure that silver halide crystals that have not been exposed to light are not spontaneously developed, thus maintaining clear, un-fogged areas in the final image. photrio.com As a stabilizer, it helps to minimize fluctuations in the emulsion's speed and fog level over its shelf life by inhibiting further unwanted chemical sensitization after manufacturing. photrio.com The use of tetrazole derivatives, including 1-phenyl-tetrazolone, in photography and photoimaging has also been noted in various patents. core.ac.uk
Utilization in Agricultural Chemistry (e.g., Herbicides, Fungicides, Plant Growth Regulators)
The tetrazole chemical scaffold is recognized for its applications in agriculture. core.ac.ukacs.org Specifically, derivatives of this compound have been investigated for their biological activities, including antifungal properties. A study on substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide, confirmed their potential as antifungal agents. sigmaaldrich.com This suggests a role for these compounds in the development of new fungicides to protect crops from fungal infections. While the broader class of tetrazole compounds is used in agriculture, the specific application of this compound itself as a commercial herbicide or plant growth regulator is not as widely documented as its fungicidal potential. core.ac.ukacs.org It is important to note that safety data for this compound-5-thiol advises against its use as a food, drug, pesticide, or biocidal product, indicating that its application in this area may be primarily in a research context rather than in commercially available products. fishersci.com
Future Research Directions and Emerging Opportunities
Innovations in Green and Sustainable Synthetic Methodologies
A significant thrust in modern chemistry is the development of environmentally benign synthetic processes, and the synthesis of 1-Phenyl-1H-tetrazole and its derivatives is a key area of focus. dntb.gov.ua Future research is increasingly directed towards methodologies that minimize waste, avoid hazardous reagents, and reduce energy consumption.
Key areas of innovation include:
Catalyst Development: The design of highly efficient and recyclable catalysts is paramount. Recent advancements include the use of copper (II) complexes, which facilitate high yields under milder, greener conditions. jchr.org Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, are gaining traction as they offer excellent catalytic activity and can be easily recovered using an external magnet for reuse, simplifying the work-up process and reducing waste. jsynthchem.com Biosynthesized silver nanoparticles supported on sodium borosilicate (ASBN) also represent a promising green and economically viable catalytic system. acs.org
Alternative Reaction Media and Conditions: A move away from traditional organic solvents is evident. Methodologies utilizing water-based solvents, ionic liquids, or even solvent-free conditions are being explored to reduce the environmental impact. acs.orgconicet.gov.arthieme-connect.com The use of microwave irradiation and ultrasound assistance can also contribute to sustainability by reducing reaction times and energy input. dntb.gov.uaresearchgate.net
Atom Economy: Multicomponent reactions (MCRs) are being increasingly employed as they offer a step- and atom-economical approach to synthesizing complex tetrazole derivatives. benthamdirect.comeurekaselect.com These reactions combine multiple starting materials in a single step, reducing the number of synthetic operations and the formation of by-products. benthamdirect.com
Recycling of Reagents: For established methods that use toxic but highly efficient reagents like tributyltin chloride, the focus is shifting towards developing robust recycling protocols. asianpubs.org Simple and safe processes to recover and reuse such reagents can significantly mitigate their environmental hazards. asianpubs.org
| Green Synthesis Strategy | Catalyst/Method | Advantages |
| Heterogeneous Catalysis | Fe3O4@SiO2-SO3H Magnetic Nanoparticles jsynthchem.com | Magnetically reusable, easy separation, eco-friendly. jsynthchem.com |
| Biocatalysis-Inspired | Biosynthesized Ag Nanocomposite (ASBN) acs.org | Uses plant extracts as reducing agents, avoids toxic chemicals. acs.org |
| Alternative Solvents | Zinc bromide (ZnBr2) in 2-propanol/water conicet.gov.ar | Simplifies synthesis, reduces reliance on hazardous solvents. conicet.gov.ar |
| Reagent Recycling | Tributyltin chloride asianpubs.org | Reduces toxic tin waste by allowing for multiple reuse cycles. asianpubs.org |
| Energy Efficiency | Microwave-assisted synthesis researchgate.net | Shorter reaction times, moderate to excellent yields. researchgate.net |
Discovery and Elucidation of Novel Biological Activities and Therapeutic Targets
The this compound scaffold is a well-established pharmacophore, recognized for its role as a metabolically stable bioisostere for carboxylic acids. thieme-connect.comnih.gov While its presence in various drugs is known, ongoing research continues to uncover new biological activities and potential therapeutic applications. phmethods.netresearchgate.net
Future research is focused on:
Anticancer Activity: Derivatives of this compound are being investigated as potent anticancer agents. One promising approach involves designing these compounds as microtubule destabilizers that bind to the colchicine-binding site on tubulin. nih.gov This interaction disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase and inhibiting cancer cell proliferation. nih.gov
Anti-inflammatory and Analgesic Properties: New derivatives continue to be synthesized and evaluated for their potential to treat inflammation and pain. nih.gov For example, certain 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles have demonstrated potent anti-inflammatory activity, in some cases comparable to standard drugs like ibuprofen. nih.gov
Antimicrobial and Antifungal Applications: The tetrazole nucleus is a component of various compounds screened for their ability to combat microbial and fungal infections. phmethods.netresearchgate.net Research into 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one derivatives has shown that substitutions, such as a chloro group, can enhance antifungal activity. phmethods.net
| Biological Activity | Derivative/Target | Mechanism of Action |
| Anticancer | 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles nih.gov | Inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov |
| Anti-inflammatory | 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles nih.gov | Not fully elucidated, but shows potency comparable to ibuprofen. nih.gov |
| Antifungal | 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl) prop-2-en-1-one phmethods.net | Activity enhanced by specific substituents (e.g., chloro group). phmethods.net |
| Antioxidant | 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives mdpi.com | In-vitro antioxidant activity demonstrated. mdpi.com |
Advanced Mechanistic Investigations of Chemical Reactions and Biological Interactions
A deeper understanding of the mechanisms governing the chemical reactions and biological interactions of this compound is crucial for designing more efficient syntheses and more effective therapeutic agents.
Current and future mechanistic studies include:
Thermal Decomposition: Experimental and theoretical studies have investigated the thermal decomposition of this compound and its derivatives. researchgate.netcolab.ws Using techniques like Thermogravimetry–Differential Thermal Analysis (TG-DTA), it has been shown that the tetrazole ring typically decomposes exothermically at temperatures between 190–240 °C. researchgate.netcolab.ws The proposed mechanism involves the release of nitrogen gas (N2) and the formation of an isonitrile intermediate. researchgate.netcolab.ws
Catalytic Reactions: Mechanistic studies on catalytic processes provide insights for catalyst optimization. For the dimerization of this compound-5-thiol over metalloporphyrin catalysts, in situ UV-Vis spectroscopy and cyclic voltammetry suggest the formation of an axially ligated complex (RS-MnIIITHPP) as an active intermediate. scirp.orgscirp.org This intermediate decomposes into a stable radical that couples to form the disulfide product, while the catalyst is regenerated by aerial oxygen. scirp.orgscirp.org
Biological Binding Modes: At the molecular level, understanding how these compounds interact with their biological targets is key. Molecular docking studies have shown that in the colchicine-binding site of tubulin, the tetrazole ring of this compound derivatives can form crucial hydrogen bonds with amino acid residues like Asnβ258 and Lysβ352, which helps to anchor the molecule in the active site. nih.gov
Synergistic Integration of Computational and Experimental Approaches
The integration of computational chemistry with experimental work is accelerating the pace of discovery and optimization in the study of this compound. This synergy allows for the prediction of properties, elucidation of mechanisms, and rational design of new molecules.
Key areas of integration are:
Structural and Energetic Analysis: Density Functional Theory (DFT) calculations are routinely used to complement experimental data from techniques like single-crystal X-ray diffraction. researchgate.netcolab.ws These calculations help to optimize molecular geometries and theoretically determine properties such as the enthalpies of formation and decomposition, which can then be compared with experimental data from methods like Differential Scanning Calorimetry (DSC). researchgate.netcolab.ws
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activities and potential toxicity of new this compound derivatives before they are synthesized. acs.org This computational screening can help prioritize which compounds are most likely to have desired properties, saving significant time and resources in the lab. acs.org
Reaction Mechanism Elucidation: Computational modeling is a powerful tool for studying reaction pathways that may be difficult to observe experimentally. Theoretical studies on the photochemistry of tetrazole derivatives, for instance, can help suggest degradation mechanisms and identify potential photoproducts. uc.pt Similarly, computational studies are used to investigate the interaction mechanisms between tetrazole derivatives and other materials, such as nitrocellulose. rsc.org
Expansion of Catalytic Versatility and Efficiency
Research into the catalytic aspects of this compound chemistry is twofold: improving the catalysts used for its synthesis and exploring the use of its derivatives in new catalytic systems.
Future opportunities lie in:
Developing Novel Catalysts for Synthesis: The search for more efficient, selective, and robust catalysts for tetrazole synthesis is ongoing. While copper and zinc-based catalysts are common, exploration of other transition metals and support materials continues. jchr.orgconicet.gov.ar The use of micro and mesoporous materials like H-Y and Al-MCM-41 zeolites as catalysts in microwave-assisted synthesis has shown promise, with high yields obtained in short reaction times. researchgate.net
This compound Derivatives as Ligands: The nitrogen- and sulfur-rich nature of derivatives like this compound-5-thiol makes them excellent ligands for creating novel metal complexes with catalytic activity.
Metalloporphyrin-Catalyzed Reactions: Metalloporphyrins have proven to be effective catalysts for the dimerization of this compound-5-thiol. scirp.orgscirp.org Further research could explore their utility in catalyzing other transformations involving this substrate. The efficiency of these catalysts can be tuned by modifying the porphyrin ring, for example, with electron-donating groups. scirp.org
| Catalyst System | Application | Key Findings |
| Metalloporphyrins | Dimerization of this compound-5-thiol scirp.orgscirp.org | Mn-porphyrins show high conversion; mechanism involves an RS-MnIIITHPP intermediate. scirp.orgscirp.org |
| H-Y and Al-MCM-41 Zeolites | Synthesis of 5-phenyl-1H-tetrazole researchgate.net | Effective under microwave irradiation, with DMF as an optimal solvent. researchgate.net |
| Copper (II) Complexes | Synthesis of 5-substituted 1H-tetrazoles jchr.org | Enables high yields under mild and eco-friendly conditions. jchr.org |
Development of Next-Generation Materials Based on this compound
The unique structural and electronic properties of this compound make it an attractive building block for advanced materials, particularly in the field of coordination chemistry.
Emerging research directions include:
Coordination Polymers and Metal Complexes: this compound-5-thiol (Hptt) and its deprotonated form (ptt-) are versatile ligands capable of coordinating with various metal ions (e.g., Co²⁺, Cd²⁺, Fe³⁺) in multiple modes. lookchem.comresearchgate.net This has led to the synthesis of new coordination complexes with diverse topologies.
Magnetic Materials: Cobalt-containing complexes synthesized with the ptt- ligand have shown interesting magnetic properties. For example, a one-dimensional looped chain polymer, [Co(ptt)2]n, exhibits strong antiferromagnetic interactions between the cobalt centers. lookchem.comresearchgate.net These properties make such materials candidates for future magnetic applications.
Fluorescent Materials: Cadmium-based complexes incorporating the ptt- ligand have been found to display blue light emission in the solid state. lookchem.comresearchgate.net Such fluorescent coordination polymers are promising materials for applications in sensing, optics, and light-emitting devices. The inclusion of other ligands, like 2,2'-bipyridine, can influence the final structure and properties of these materials. lookchem.com
Exploration of Structure-Function Relationships in Novel Applications
Understanding the relationship between the molecular structure of this compound derivatives and their resulting function is critical for the rational design of new molecules with tailored properties.
Key areas of investigation include:
In Biological Systems (SAR): Structure-activity relationship (SAR) studies are essential in medicinal chemistry. For anticancer derivatives targeting tubulin, the nature and position of substituents on the phenyl rings significantly impact cytotoxic activity. nih.gov Computational analyses of intermolecular interactions, such as hydrogen bonds and π-π stacking within the target's active site, provide a structural basis for observed activity, guiding the design of more potent analogues. nih.govnih.gov For instance, studies suggest that compounds with electron-withdrawing substituents can be more potent than those with electron-donating groups. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Phenyl-1H-tetrazole and its derivatives?
- Methodological Answer : The synthesis typically involves cycloaddition reactions between phenyl isothiocyanate and sodium azide under aqueous conditions. Alkylation or arylations at the tetrazole ring can be achieved using alkyl/aryl halides in polar solvents like DMF, often catalyzed by bases (e.g., K₂CO₃). For example, this compound-5-thiol derivatives are synthesized via nucleophilic substitution with phenacyl bromides or chloroacetone . Microwave-assisted synthesis and metal-free protocols are emerging to improve yield and reduce reaction time .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. IR identifies N-H and C-N stretching vibrations (~3100 cm⁻¹ and ~1600 cm⁻¹, respectively). Mass spectrometry (HRMS) verifies molecular weight .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software refines bond lengths and angles. WinGX and Olex2 assist in data processing . For example, SXRD revealed planar geometry in this compound derivatives with dihedral angles <5° between tetrazole and phenyl rings .
Q. How can researchers assess the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
- Thermal Analysis : Melting point consistency (±2°C deviation) indicates purity.
- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry . Discrepancies >0.3% suggest impurities .
Advanced Research Questions
Q. What strategies optimize regioselectivity in alkylation/arylation of this compound?
- Methodological Answer :
- Solvent Effects : Use aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.
- Steric Control : Bulky substituents on electrophiles favor N2-alkylation over N1. For example, fluorinated sulfones under heterogeneous conditions achieve >90% yield in fluoroalkylidenes .
Q. How do structural modifications at the tetrazole ring influence biological activity (e.g., COX inhibition)?
- Methodological Answer :
- Substituent Effects : 1-Methyl-1H-tetrazole derivatives show COX-1 selectivity (e.g., 40.88% inhibition), while this compound derivatives shift selectivity to COX-2 (e.g., 42.38% inhibition). The aryl group’s bulkiness alters enzyme active-site interactions .
- Bioisosterism : Replacing carboxylic acid with tetrazole enhances metabolic stability while maintaining pharmacophore geometry .
Q. What methodologies resolve crystallographic data contradictions for this compound derivatives?
- Methodological Answer :
- Validation Tools : Use PLATON to check for missed symmetry or twinning. SHELXL’s RIGU restraints refine disordered moieties .
- Data Reproducibility : Cross-validate with powder XRD or DFT-optimized structures. For example, Hirshfeld surface analysis resolved packing discrepancies in 1-Benzyl-1H-tetrazole polymorphs .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model cycloaddition barriers.
- Molecular Docking : AutoDock Vina screens binding affinities for COX-2 inhibition, correlating with experimental IC₅₀ values .
Q. What analytical approaches address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubMed/Scopus using PRISMA guidelines. Adjust for variables like cell line (e.g., E. coli vs. S. aureus) or assay type (MIC vs. zone-of-inhibition) .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients, identifying outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
